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Compound of Interest

Compound Name: A-1155905

Cat. No.: B15584874 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery of A-
1155905, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1

(MCL-1). This document is intended for researchers, scientists, and drug development

professionals, offering detailed insights into the quantitative data, experimental protocols, and

the strategic workflow that led to the identification of this promising class of compounds.

Myeloid cell leukemia 1 (MCL-1) is a critical regulator of the intrinsic apoptosis pathway and is

overexpressed in a multitude of human cancers, contributing to tumor survival and resistance

to conventional therapies.[1] The development of small molecule inhibitors that can selectively

target MCL-1 represents a promising therapeutic strategy for a variety of hematological and

solid tumors.[2] A-1155905 emerged from a structure-guided design effort aimed at identifying

potent and selective MCL-1 inhibitors.[3] This guide delves into the core scientific data and

methodologies that underpinned this discovery.

Data Presentation: Structure-Activity Relationship
(SAR)
The following table summarizes the biochemical potency and cellular activity of A-1155905 and

its analogs, illustrating the structure-activity relationship within this chemical series. The data

highlights the optimization process that led to compounds with sub-nanomolar binding affinity

and potent cellular growth inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15584874?utm_src=pdf-interest
https://www.benchchem.com/product/b15584874?utm_src=pdf-body
https://www.benchchem.com/product/b15584874?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11345828/
https://pubmed.ncbi.nlm.nih.gov/31235261/
https://www.benchchem.com/product/b15584874?utm_src=pdf-body
https://www.medchemexpress.com/a-1155905.html?locale=ko-KR
https://www.benchchem.com/product/b15584874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound MCL-1 Ki (nM) NCI-H929 GI50 (nM)

9 <0.2 120

10 1.8 1800

11 0.3 450

12 0.8 1100

13 0.2 230

14 0.3 420

15 0.2 330

16 0.5 600

17 0.2 280

18 0.2 250

A-1155905 0.58 33.5

Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of A-1155905 and its

analogs are provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for MCL-1 Binding Affinity
This assay was employed to determine the binding affinity (Ki) of the inhibitors to MCL-1.

Materials:

Recombinant human MCL-1 protein

Fluorescein-labeled BIM BH3 peptide

Assay Buffer: 20 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-127
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Test compounds serially diluted in DMSO

384-well low-volume black plates

TR-FRET plate reader

Procedure:

A solution of MCL-1 protein (final concentration ~1 nM) and BIM-FITC peptide (final

concentration ~1 nM) in assay buffer was prepared.

Test compounds were added to the wells of the 384-well plate.

The MCL-1/BIM-FITC solution was dispensed into the wells containing the test compounds.

The plate was incubated at room temperature for 1-2 hours, protected from light.

TR-FRET signal was measured on a compatible plate reader with an excitation wavelength

of 340 nm and emission wavelengths of 495 nm and 520 nm.

IC50 values were determined from the dose-response curves, and Ki values were calculated

using the Cheng-Prusoff equation.

Cell Viability (GI50) Assay
The growth inhibitory (GI50) effects of the compounds on the MCL-1 dependent multiple

myeloma cell line NCI-H929 were assessed using a luminescence-based cell viability assay.

Materials:

NCI-H929 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

Test compounds serially diluted in DMSO

96-well white opaque plates

CellTiter-Glo® Luminescent Cell Viability Assay reagent
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Luminometer

Procedure:

NCI-H929 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL

of culture medium.

The plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Test compounds were added to the wells at various concentrations.

The plates were incubated for an additional 72 hours.

CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.

The plates were shaken for 2 minutes to induce cell lysis.

After a 10-minute incubation at room temperature to stabilize the luminescent signal, the

luminescence was read on a luminometer.

GI50 values were calculated from the dose-response curves.

Caspase-Glo 3/7 Assay for Apoptosis Induction
This assay was used to confirm that the observed cell death was due to the induction of

apoptosis.

Materials:

NCI-H929 cells

RPMI-1640 medium supplemented with 10% FBS

Test compounds

96-well white opaque plates

Caspase-Glo® 3/7 Assay reagent
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Luminometer

Procedure:

NCI-H929 cells were seeded in 96-well plates as described for the cell viability assay.

Cells were treated with test compounds for 24 hours.

Caspase-Glo® 3/7 reagent was added to each well.

The plate was incubated at room temperature for 1 hour.

Luminescence, which is proportional to caspase-3 and -7 activity, was measured using a

luminometer.

Mandatory Visualizations
The following diagrams illustrate key aspects of the A-1155905 discovery process, from the

underlying biological pathway to the strategic research workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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